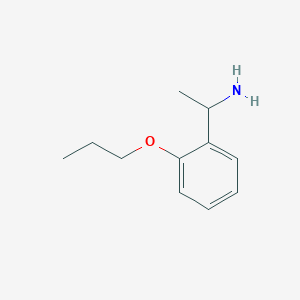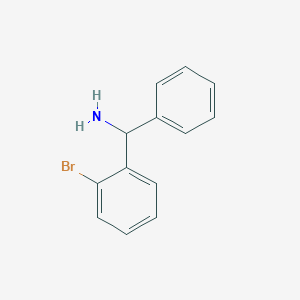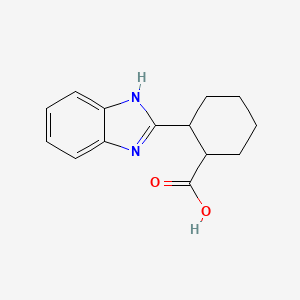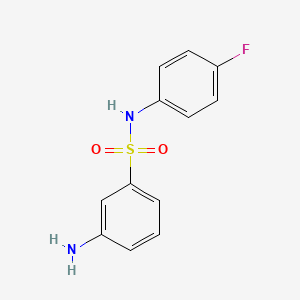
1-(2-Propoxyphenyl)ethanamine
Overview
Description
1-(2-Propoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(2-Propoxyphenyl)ethanamine and its derivatives have been explored in various research contexts, particularly in synthesis and medicinal chemistry. For example, a study by Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for benign prostatic hyperplasia treatment. This route involved using 2-nitrochlorobenzene as the starting material and employed steps like O-alkylation, reduction, and etherification, highlighting the compound's role in medicinal chemistry synthesis (Luo, Chen, Zhang, & Huang, 2008).
Neuropharmacology
In neuropharmacology, the compound and its analogs have been studied for their effects on the brain and nervous system. For instance, Elmore et al. (2018) investigated the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, which are structurally related to this compound, in male rats. They focused on their potency as 5-HT2A agonists and found that these compounds are highly potent in inducing specific behaviors in rats, consistent with powerful hallucinogenic effects observed in humans (Elmore et al., 2018).
Analytical Characterization
Analytical studies have characterized various derivatives of this compound. Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are closely related to this compound. These studies are essential for understanding the chemical properties and potential applications of these compounds in forensic science and drug analysis (Zuba & Sekuła, 2013).
Pharmacology and Toxicology
In the field of pharmacology and toxicology, research has been conducted on the effects and mechanisms of action of related compounds. For example, Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, which are chemically related to this compound. Their study revealed that these compounds are high potency agonists at 5-HT2A receptors, providing insights into their hallucinogenic activity and potential risks (Eshleman et al., 2018).
Drug Analysis and Forensics
Research in drug analysis and forensics has also involved compounds structurally similar to this compound. Poklis et al. (2013) developed a method for determining specific NBOMe compounds in human serum, which are related to this compound. This is crucial for clinical toxicology testing and understanding the impacts of these drugs in emergency medical situations (Poklis, Charles, Wolf, & Poklis, 2013).
Legal and Regulatory Aspects
Finally, the legal and regulatory aspects of substances related to this compound have been a focus of study. For instance, the DEA's placement of synthetic phenethylamines into Schedule I of the Controlled Substances Act indicates the regulatory response to the potential misuse of these compounds (Federal Register, 2016).
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Danger” and hazard statements H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-(2-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYIRGXYTSENMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284737.png)


![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)






![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)
